An In-depth Technical Guide to the Core Target of MELK-8a Hydrochloride
An In-depth Technical Guide to the Core Target of MELK-8a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary molecular target of MELK-8a hydrochloride, a potent and selective kinase inhibitor. It includes detailed information on its target engagement, the associated signaling pathways, and the experimental protocols used for its characterization.
Primary Target: Maternal Embryonic Leucine Zipper Kinase (MELK)
The primary molecular target of MELK-8a hydrochloride is the Maternal Embryonic Leucine Zipper Kinase (MELK) .[1][2] MELK is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)/Sucrose non-fermenting 1 (Snf1) family.[3] It plays a crucial role in various cellular processes, including cell cycle progression, proliferation, apoptosis, and stem cell renewal.[4][5] Notably, MELK is overexpressed in a variety of human cancers, making it an attractive therapeutic target.[3][5]
MELK-8a hydrochloride, also known as NVS-MELK8a, is a novel and highly potent inhibitor of MELK with an IC50 of 2 nM.[1] Its high selectivity for MELK over other kinases makes it a valuable tool for studying the biological functions of MELK and for the development of targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for MELK-8a hydrochloride, including its in vitro potency, selectivity against other kinases, and its effects on cancer cell proliferation.
Table 1: In Vitro Potency of MELK-8a Hydrochloride against MELK
| Parameter | Value | Conditions | Reference |
| IC50 (MELK) | 2 nM | Biochemical assay with 20 µM ATP | [1] |
| IC50 (MELK) | 140 nM | Biochemical assay with 2 mM ATP | |
| IC50 (full-length MELK) | 5 nM | ||
| IC50 (catalytic domain) | 2 nM |
Table 2: Kinase Selectivity Profile of MELK-8a Hydrochloride
| Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. MELK | Reference |
| Flt3 (ITD) | 0.18 | 90 | [1] |
| Haspin (GSG2) | 0.19 | 95 | [1] |
| PDGFRα | 0.42 | 210 | [1] |
| KIT | >10 | >5000 |
MELK-8a was profiled against a panel of 456 kinases at 1 µM and only inhibited seven off-target kinases in addition to MELK with >85% inhibition.
Table 3: Anti-proliferative Activity of MELK-8a Hydrochloride
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | [6] |
| MCF-7 | ER-positive Breast Cancer | 1.2 | |
| HeLaS3 | Cervical Cancer | 1.9 ± 0.5 | [6] |
Signaling Pathways
MELK is a key node in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of MELK by MELK-8a hydrochloride disrupts these pathways, leading to cell cycle arrest and apoptosis.
MELK-FOXM1 Signaling Axis
One of the most well-characterized pathways involving MELK is its interaction with the Forkhead Box M1 (FOXM1) transcription factor. MELK directly phosphorylates and activates FOXM1, a master regulator of mitotic gene expression. Activated FOXM1 then promotes the transcription of genes essential for cell cycle progression, such as Aurora B kinase, Survivin, and CDC25B.
Caption: The MELK-FOXM1 signaling pathway and its inhibition by MELK-8a hydrochloride.
Crosstalk with AKT and NF-κB Pathways
MELK also exhibits crosstalk with other critical cancer signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of MELK has been shown to suppress AKT phosphorylation, thereby impeding cell proliferation and invasion.[7] Additionally, MELK can regulate the NF-κB pathway, which is involved in inflammation and cell survival.
Caption: Crosstalk of MELK with the AKT and NF-κB signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of MELK-8a hydrochloride with its primary target, MELK.
Experimental Workflow
The following diagram illustrates the general workflow for identifying and characterizing a selective kinase inhibitor like MELK-8a.
Caption: A generalized experimental workflow for the discovery and validation of a kinase inhibitor.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human MELK enzyme
-
MELK substrate peptide (e.g., KKLNRTLSFAEPG)
-
ATP
-
MELK-8a hydrochloride
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[8]
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of MELK-8a hydrochloride in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of MELK enzyme solution (e.g., 8 ng per well).
-
Add 2 µl of a substrate/ATP mix (final concentrations: 200 µM substrate, 50 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assays
1. Resazurin Assay
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
MDA-MB-468 or other cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MELK-8a hydrochloride
-
Resazurin sodium salt solution (0.15 mg/ml in PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-4,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MELK-8a hydrochloride for 72 hours.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 570 nm and an emission of 595 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
2. Crystal Violet Assay
This assay quantifies cell viability by staining the DNA of adherent cells with crystal violet.
Materials:
-
MDA-MB-468 or other cancer cell lines
-
Complete growth medium
-
MELK-8a hydrochloride
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
96-well plates
Procedure:
-
Seed and treat cells with MELK-8a hydrochloride as described for the resazurin assay.
-
After the treatment period, remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation status upon treatment with MELK-8a hydrochloride.
Materials:
-
MDA-MB-468 cells
-
MELK-8a hydrochloride
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-468 cells and treat with various concentrations of MELK-8a hydrochloride for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elifesciences.org [elifesciences.org]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
